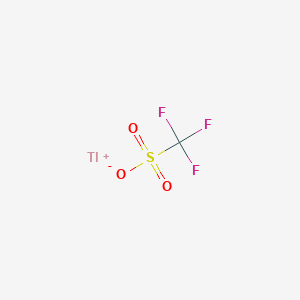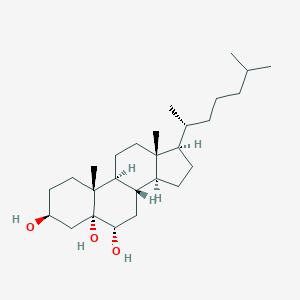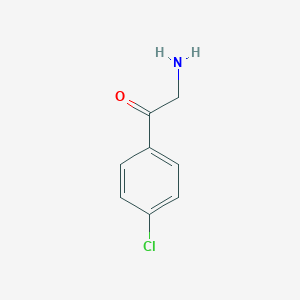
2-Amino-1-(4-chlorophenyl)ethanone
Übersicht
Beschreibung
2-Amino-1-(4-chlorophenyl)ethanone (ACPE) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in polar organic solvents and has a molecular weight of 236.68 g/mol. ACPE is used in the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : 2-Amino-1-(4-chlorophenyl)ethanone is utilized in the synthesis of various heterocyclic compounds like isoflavones, isoxazoles, pyrazoles, and aminopyrimidines, which have potential applications in medicinal chemistry (Moskvina, Shilin, & Khilya, 2015).
Analysis of Psychoactive Substances : This compound has been identified in the analysis of new psychoactive substances (NPS) like bk-2C-B, which is important for understanding the potential health risks associated with these substances (Texter et al., 2018).
Formation of Dihydroindoloquinazoline Derivatives : In chemical reactions, this compound is used to form dihydroindoloquinazoline derivatives, which are of interest in the development of pharmaceuticals (Harano et al., 2007).
Antimicrobial Applications : The compound plays a role in the synthesis of heterocyclic compounds that exhibit antimicrobial properties, which is significant for drug development and combating microbial resistance (Wanjari, 2020).
Potential in Anti-Inflammatory Drugs : It is used in the synthesis of compounds that have shown potential as anti-inflammatory agents in preclinical models, contributing to the search for new therapeutic agents (Karande & Rathi, 2017).
Cytotoxicity and Anticancer Studies : Certain derivatives of this compound have been studied for their potential cytotoxicity and anticancer effects, which is crucial in the development of new oncology treatments (Hessien, Kadah, & Marzouk, 2009).
Pharmaceutical Analysis : The compound is also used in analytical methods for the identification and quantification of pharmaceutical compounds, aiding in quality control and drug development (Lin et al., 1998).
Anti-HIV Research : Derivatives of this compound have been explored for their potential to inhibit HIV-1 reverse transcriptase, which is important for the treatment of HIV/AIDS (Chander et al., 2017).
Corrosion Inhibition Studies : This compound is studied for its potential as a corrosion inhibitor, which is vital in materials science and industrial applications (Kaya et al., 2016).
Synthesis of Chiral Intermediates : It is used in the biotransformation processes for the synthesis of chiral intermediates, essential in the production of certain pharmaceuticals (Miao et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been investigated for their potential interactions with various biological targets .
Mode of Action
It’s suggested that the compound might interact with its targets through hydrogen bonding
Biochemical Pathways
Compounds with similar structures have been studied for their potential effects on various biochemical pathways .
Result of Action
It’s worth noting that compounds with similar structures have been investigated for their potential therapeutic effects .
Eigenschaften
IUPAC Name |
2-amino-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWACLIANOVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


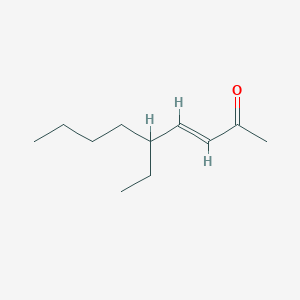
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)


![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
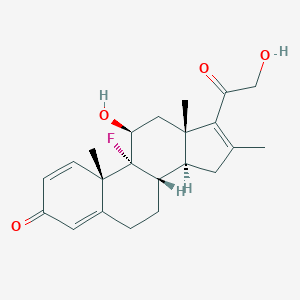

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)


